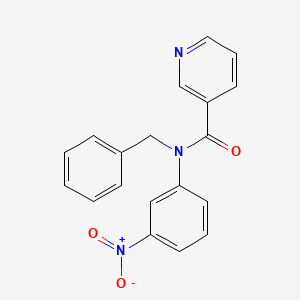

2-(2,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to "2-(2,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione" often involves the Knoevenagel condensation reaction. For example, a zirconium-catalyzed synthesis of 2-arylidene indan-1,3-diones demonstrates a simple and efficient procedure, yielding these compounds with high efficiency (Oliveira et al., 2018). Similarly, palladium-catalyzed carbonylative annulation reactions have been employed to synthesize 2-substituted indene-1,3(2H)-dione derivatives from stable and readily available precursors, showcasing the versatility of synthetic approaches for these structures (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(2,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione" has been elucidated using X-ray crystallography and spectroscopic methods. For instance, studies on derivatives of 1,3-dioxane-4,6-dione reveal detailed insights into their conformation and molecular geometry, which are crucial for understanding the chemical behavior of these compounds (Zeng, 2014).

Chemical Reactions and Properties

Reactions of methoxybenzylidene derivatives with nucleophilic reagents have been explored, highlighting their reactivity and potential for further functionalization. These studies provide a foundation for understanding the chemical behavior of "2-(2,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione" and its derivatives (Tetere et al., 2011).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystal structure, are essential for practical applications. The photochemistry of 3,5-dimethoxybenzyl compounds, for instance, reveals interesting photochromic and photomagnetic properties that could be relevant for "2-(2,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione" (Decosta et al., 2000).

Chemical Properties Analysis

Investigations into the chemical properties, including reactivity, stability, and potential interactions, are vital for understanding the applications and limitations of these compounds. The synthesis and reactions of 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione highlight the compound's versatility and potential as a structural block for synthesizing various structures (Al-Sheikh et al., 2009).

Safety and Hazards

The safety data sheet for 2,5-Dimethoxybenzaldehyde, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use this compound only in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Propriétés

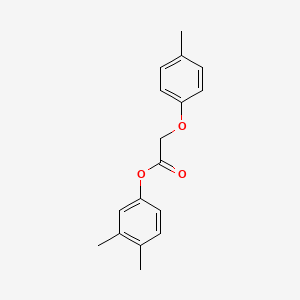

IUPAC Name |

2-[(2,5-dimethoxyphenyl)methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-21-12-7-8-16(22-2)11(9-12)10-15-17(19)13-5-3-4-6-14(13)18(15)20/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXCAOMREPMPCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351386 |

Source

|

| Record name | ST50186878 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]- | |

CAS RN |

67200-96-8 |

Source

|

| Record name | ST50186878 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5529986.png)

![3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5529992.png)

![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5530001.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5530009.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(2-methylphenyl)urea](/img/structure/B5530010.png)

![10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5530015.png)

![({4-[(sec-butylamino)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5530018.png)

![4-(3-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5530025.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5530029.png)

![ethyl 5-methyl-3-(3-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5530062.png)